Odor Threshold and Sensory Character Differentiation: trans-Furanoid vs. Pyranoid Linalool Oxide
trans-Furanoid linalool oxide (CAS 34995-77-2) and (Z)-furanoid linalool oxide are specifically identified as contributors to honey odor perception in tea volatiles, distinguishing them from pyranoid isomers that lack this specific sensory contribution [1]. While direct odor threshold data for trans-furanoid linalool oxide in standardized media remain to be fully established in the peer-reviewed literature, linalool oxide (pyranoid) exhibits an odor threshold of 0.19 mg/kg in water, whereas (E)-linalool oxide (pyranoid) shows a substantially higher threshold of 3 mg/kg with a woody, tea-like descriptor, illustrating the magnitude of isomer-dependent threshold variation within the linalool oxide family [2].
| Evidence Dimension | Odor threshold and aroma descriptor |
|---|---|
| Target Compound Data | trans-Furanoid linalool oxide: identified as honey odor contributor; specific threshold data in standardized media not yet established in peer-reviewed literature |
| Comparator Or Baseline | linalool oxide (pyranoid): 0.19 mg/kg OT (floral); (E)-linalool oxide (pyranoid): 3 mg/kg OT (woody, tea-like) |
| Quantified Difference | Pyranoid isomers differ by ~15.8-fold in odor threshold depending on stereochemistry |
| Conditions | Odor thresholds in water (mg/kg); sensory evaluation via GC-MS/HS-SPME analysis of tea volatiles |
Why This Matters
Formulators requiring specific honey or floral notes must specify the exact isomer, as threshold variations of over an order of magnitude between structurally similar isomers directly impact dosage and cost efficiency.
- [1] Wang MQ, Ma WJ, Shi J, Zhu Y, Lin Z, Lv HP. Understanding the aroma diversity of Dancong tea (Camellia sinensis) from the floral and honey odors: Relationship between volatile compounds and sensory characteristics by chemometrics. Food Control. 2022. View Source
- [2] Foods. 2025;14(6):941. Table 2: Odor thresholds of volatile compounds. View Source
